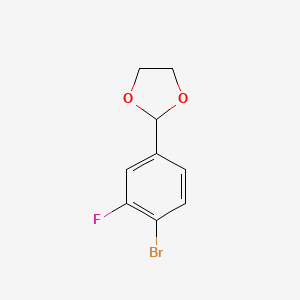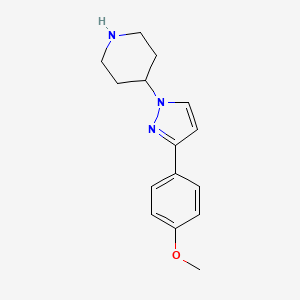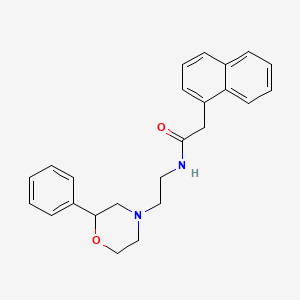
2-(4-Bromo-3-fluorophenyl)-1,3-dioxolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Synthesis of Fluorescent Imines : Research conducted by García-Hernández and Gabbaï (2009) delved into the synthesis and properties of 2-(dimesitylboryl)benzylideneamines, which involved the lithiation of 2-(2-bromophenyl)-dioxolane. This study highlighted the potential of such compounds for emitting green fluorescence, indicative of their application in materials science and chemical sensing (García-Hernández & Gabbaï, 2009).
Polyfluorene Building Blocks : Fischer, Baier, and Mecking (2013) demonstrated the use of bromophenyl dioxolane derivatives in the creation of nanoparticles with enhanced brightness and tunable fluorescence emission. This research is significant for the development of advanced materials in optoelectronics and bioimaging (Fischer, Baier, & Mecking, 2013).
Regioselective Lithiations : A study by Porcs-Makkay and Simig (2009) focused on the regioselective lithiations of various dioxolane compounds, including derivatives similar to 2-(4-Bromo-3-fluorophenyl)-1,3-dioxolane. This research contributes to the understanding of chemical reactivity and selectivity in organic synthesis (Porcs-Makkay & Simig, 2009).
Material Science and Engineering
- Liquid Crystals with Enhanced Properties : Research by Chen et al. (2015) explored the use of 1,3-dioxolane derivatives in liquid crystals. The introduction of dioxolane as a terminal group significantly increased the positive dielectric anisotropy and birefringence of tolane-liquid crystals. This has implications for the development of advanced liquid crystal displays and optical devices (Chen et al., 2015).
Advanced Organic Synthesis Techniques
- Synthesis of Functionalized Fullerenes : Haonan et al. (2014) demonstrated the efficient synthesis of fluorinated fullerene-fused 1,3-dioxolanes. This work is pivotal in advancing the field of fullerene chemistry, with potential applications in organic solar cells and nanotechnology (Haonan et al., 2014).
Mecanismo De Acción
Target of Action
Brominated and fluorinated phenyl groups are often used in medicinal chemistry due to their ability to interact with various biological targets, such as enzymes and receptors .
Mode of Action
Without specific information, it’s difficult to say exactly how this compound interacts with its targets. Halogenated compounds often form halogen bonds with their targets, which can influence the activity of the target molecule .
Biochemical Pathways
Again, without specific information, it’s hard to say which biochemical pathways this compound might affect. Halogenated compounds are often involved in a wide range of biochemical processes .
Pharmacokinetics
The presence of the dioxolane group might influence its solubility and absorption .
Result of Action
The effects would depend on the specific targets and pathways it affects .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of a compound .
Propiedades
IUPAC Name |
2-(4-bromo-3-fluorophenyl)-1,3-dioxolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrFO2/c10-7-2-1-6(5-8(7)11)9-12-3-4-13-9/h1-2,5,9H,3-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQMLGQOAQAXEBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=CC(=C(C=C2)Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrFO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(2-methoxyphenyl)-3-(4-nitrophenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2941108.png)

![N-(2-Methylpropyl)-3-oxo-4-[2-(trifluoromethyl)pyridin-4-yl]piperazine-1-carboxamide](/img/structure/B2941112.png)
![2-[2-Aminoethyl-[(3-chlorophenyl)methyl]amino]ethanol](/img/structure/B2941113.png)
![5-((2-Fluorophenyl)(4-methylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2941118.png)
![4-methoxy-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2941120.png)
![2-Cyclopropyl-4-methyl-6-[4-(trifluoromethyl)piperidin-1-yl]pyrimidine](/img/structure/B2941121.png)
![Methyl (E)-4-[N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]anilino]-4-oxobut-2-enoate](/img/structure/B2941123.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-(5-(2,4-difluorophenyl)-1,3,4-oxadiazol-2-yl)acetamide](/img/structure/B2941125.png)
![4-oxo-4-phenyl-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}butanamide](/img/structure/B2941128.png)
![1-(4-chlorobenzyl)-3-{[(3-methylbutanoyl)oxy]imino}-1,3-dihydro-2H-indol-2-one](/img/structure/B2941129.png)
